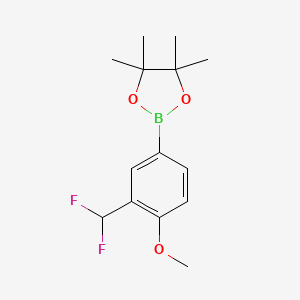![molecular formula C9H14O B15306973 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[2.2.1]heptane ring system fused to a cyclopropane ring. This compound has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of bicyclo[2.2.1]hept-2-ene with cyclopropane derivatives under the influence of a catalyst such as BF3·Et2O. This reaction proceeds under mild conditions and yields the desired spirocyclic compound with high regioselectivity .
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of high-density fuels and as a precursor for advanced materials
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]: Similar spirocyclic structure but with different functional groups.
Spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1’-cyclopropane]: Contains additional double bonds, leading to different reactivity and properties
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-ol |
InChI |
InChI=1S/C9H14O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-8,10H,1-5H2 |
Clave InChI |
GWSLRCMNJUXYTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC3CC2CC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)


![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)



![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
